Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate
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Overview
Description
Diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound features a core structure of thieno[3,2-b]thiophene, a heterocyclic compound known for its high resonance energy and electrophilic reactivity. The presence of two thieno[3,2-b]thiophene units in the molecule enhances its electronic properties, making it a valuable material for various applications, particularly in the development of organic semiconductors and photovoltaic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate typically involves the following steps:
Formation of Thieno[3,2-b]thiophene Units: The thieno[3,2-b]thiophene units are synthesized through a series of reactions involving the cyclization of appropriate precursors.
Coupling with Terephthalate: The synthesized thieno[3,2-b]thiophene units are then coupled with terephthalate under specific conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate has a wide range of scientific research applications:
Photovoltaic Devices: It serves as a key material in the fabrication of perovskite solar cells, enhancing their efficiency and stability.
Optoelectronics: The compound’s unique electronic properties make it suitable for use in light-emitting diodes (LEDs) and other optoelectronic devices.
Biological Applications: Research is ongoing to explore its potential use in biological systems, including as a probe for studying cellular processes.
Mechanism of Action
The mechanism of action of diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate involves its interaction with molecular targets through its electron-rich thieno[3,2-b]thiophene units. These units facilitate charge transfer processes, making the compound an effective material for electronic applications. The presence of the terephthalate moiety further enhances its stability and electronic properties .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another compound with similar electronic properties, used in organic electronics.
2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene: Utilized in the synthesis of thiophene-based materials for electronic devices.
Uniqueness
Diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate stands out due to its unique combination of thieno[3,2-b]thiophene units and terephthalate moiety, which together enhance its electronic properties and stability. This makes it a highly valuable material for advanced electronic and optoelectronic applications .
Properties
Molecular Formula |
C24H18O4S4 |
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Molecular Weight |
498.7 g/mol |
IUPAC Name |
diethyl 2,5-bis(thieno[3,2-b]thiophen-5-yl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H18O4S4/c1-3-27-23(25)15-9-14(20-12-22-18(32-20)6-8-30-22)16(24(26)28-4-2)10-13(15)19-11-21-17(31-19)5-7-29-21/h5-12H,3-4H2,1-2H3 |
InChI Key |
HMQYDISHUWEQPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C2=CC3=C(S2)C=CS3)C(=O)OCC)C4=CC5=C(S4)C=CS5 |
Origin of Product |
United States |
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